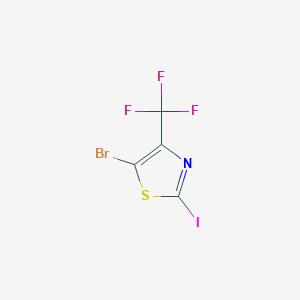

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole

Description

BenchChem offers high-quality 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF3INS/c5-2-1(4(6,7)8)10-3(9)11-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMDYLHWMLNGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)I)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF3INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935561-34-4 | |

| Record name | 5-bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole" CAS number

An In-Depth Technical Guide to 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole

This guide provides a comprehensive technical overview of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole, a halogen-rich heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its physicochemical properties, plausible synthetic strategies, and its versatile applications as a building block in modern organic synthesis, grounded in established chemical principles.

Introduction and Strategic Importance

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole belongs to the thiazole class of heterocyclic compounds. The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The strategic importance of this specific molecule lies in its dense and differentiated halogenation.

The presence of three distinct functionalities—a trifluoromethyl group, a bromine atom, and an iodine atom—on the thiazole core makes it a highly valuable and versatile synthetic intermediate. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The differentially reactive C-I and C-Br bonds provide orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and regioselective introduction of molecular complexity. This positions the compound as a key starting material for the synthesis of highly substituted, multi-functionalized thiazole derivatives in fragment-based drug discovery and materials science.[1]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole are summarized below.

| Property | Value | Source |

| CAS Number | 1935561-34-4 | [4][5][6] |

| Molecular Formula | C₄BrF₃INS | [4][7] |

| Molecular Weight | 357.92 g/mol | [7] |

| Canonical SMILES | C1(=C(SC(=N1)I)Br)C(F)(F)F | [7] |

| MDL Number | MFCD30730409 | [4] |

| Physical Form | Solid (presumed) |

Synthesis and Reactivity Insights

A logical retrosynthetic analysis suggests that a potential starting material would be 2-amino-4-(trifluoromethyl)-1,3-thiazole. The synthesis could then proceed through a two-step halogenation process:

-

Sandmeyer-type Iodination: The 2-amino group can be converted to an iodo group. This is a classic transformation where the amine is first diazotized with a nitrite source (e.g., NaNO₂) under acidic conditions, followed by the introduction of an iodide salt (e.g., KI or CuI). This selectively installs the iodine at the C2 position, which is generally more reactive in such substitutions.

-

Electrophilic Bromination: The subsequent introduction of the bromine atom at the C5 position can be achieved through electrophilic bromination. Reagents such as N-Bromosuccinimide (NBS) are effective for the bromination of electron-rich heterocyclic systems. The trifluoromethyl group at C4 is electron-withdrawing, which deactivates the ring slightly, but the C5 position remains the most nucleophilic site and is thus susceptible to electrophilic attack.

This proposed pathway is illustrated below.

Caption: Plausible synthesis of the target compound.

Application in Regioselective Cross-Coupling

The primary utility of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole in synthetic chemistry stems from the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position while leaving the C5 bromine intact for a subsequent, different coupling reaction. This orthogonality is highly desirable for building complex molecules in a controlled manner.

Common transformations include:

-

Suzuki Coupling: Introduction of aryl or vinyl groups.

-

Sonogashira Coupling: Introduction of terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Stille Coupling: Introduction of organotin-derived fragments.

The workflow below visualizes the strategic, sequential functionalization of the thiazole core.

Caption: Sequential functionalization via cross-coupling.

Exemplary Experimental Protocol: Selective Suzuki Coupling

This protocol describes a representative procedure for the selective Suzuki coupling at the C2 position, leveraging the higher reactivity of the iodo substituent.

Objective: To synthesize 5-Bromo-2-phenyl-4-(trifluoromethyl)-1,3-thiazole.

Materials:

-

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole, phenylboronic acid, and potassium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of dioxane. Add this catalyst mixture to the main reaction flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add 1,4-dioxane and water in a 4:1 ratio via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-phenyl-4-(trifluoromethyl)-1,3-thiazole.

Rationale for Choices:

-

Catalyst System: The Pd(OAc)₂/PPh₃ system is a robust and common choice for Suzuki couplings. The phosphine ligand stabilizes the palladium catalyst.

-

Base and Solvent: Potassium carbonate is a standard inorganic base used to activate the boronic acid. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its integrity.

References

-

National Center for Biotechnology Information. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?". PubMed Central. [Link]

-

MDPI. "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking". Molecules. [Link]

-

Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

-

National Center for Biotechnology Information. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines". PubMed. [Link]

-

A review on thiazole based compounds and it's pharmacological activities. A review on thiazole based compounds and it's pharmacological activities. [Link]

Sources

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. 5-bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole | 1935561-34-4 [chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole | 1935561-34-4 | KCD56134 [biosynth.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives are integral to numerous therapeutic agents, demonstrating activities that span from anticancer to antimicrobial.[3][4] The strategic functionalization of the thiazole ring with halogens and other substituents is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.[5] This guide focuses on a particularly interesting, albeit sparsely documented, derivative: 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole .

This trifunctionalized heterocycle presents a unique combination of reactive sites and electronic properties. The presence of two distinct halogens, bromine and iodine, at positions 5 and 2 respectively, offers differential reactivity for cross-coupling reactions. The potent electron-withdrawing trifluoromethyl group at position 4 significantly influences the ring's electronics and the molecule's metabolic stability. This guide aims to provide a comprehensive overview of its known properties, a plausible synthetic route based on established thiazole chemistry, and its potential applications in the field of drug discovery.

Physicochemical Properties

Detailed experimental data for 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole is not extensively available in peer-reviewed literature. The following table summarizes the available information, primarily from chemical suppliers, supplemented with predicted properties based on the analysis of similar structures.

| Property | Value | Source(s) |

| CAS Number | 1935561-34-4 | [6][7][8] |

| Molecular Formula | C₄BrF₃INS | [7][8] |

| Molecular Weight | 357.92 g/mol | [7] |

| Canonical SMILES | C1(=C(SC(=N1)I)Br)C(F)(F)F | [7] |

| Physical Form | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) and poorly soluble in water. | Inferred |

| pKa | The thiazole ring is weakly basic. The presence of the electron-withdrawing CF₃ group is expected to further reduce its basicity. | Inferred |

Spectroscopic Data

While specific spectra for this compound are not publicly available, researchers can anticipate the following characteristic signals:

-

¹⁹F NMR: A singlet corresponding to the CF₃ group.

-

¹³C NMR: Four distinct signals for the carbon atoms of the thiazole ring and the trifluoromethyl group. The chemical shifts will be significantly influenced by the attached halogens and the CF₃ group.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 357.92, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Mechanistic Insights

The proposed multi-step synthesis would likely begin with a trifluoromethyl-containing starting material and proceed through bromination and iodination steps. The differential reactivity of the C-H bonds on the thiazole ring allows for regioselective halogenation.

Proposed Synthetic Workflow

The following protocol is a hypothetical, yet chemically sound, pathway for the synthesis of the target molecule.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)-1,3-thiazole

This initial step involves the classic Hantzsch synthesis.

-

Reactants: 3-Bromo-1,1,1-trifluoroacetone and thiourea.

-

Procedure:

-

Equimolar amounts of 3-bromo-1,1,1-trifluoroacetone and thiourea are dissolved in a suitable solvent, such as ethanol.

-

The mixture is heated under reflux for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by adding a base (e.g., sodium bicarbonate solution).

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

-

Causality: This reaction proceeds via the condensation of the α-haloketone with the thioamide, followed by cyclization to form the thiazole ring.[9]

Step 2: Bromination of 2-Amino-4-(trifluoromethyl)-1,3-thiazole

The electron-donating amino group at position 2 activates the ring, directing bromination to the C5 position.

-

Reactants: 2-Amino-4-(trifluoromethyl)-1,3-thiazole and a brominating agent like N-Bromosuccinimide (NBS).

-

Procedure:

-

The starting thiazole is dissolved in a solvent such as acetonitrile or chloroform.

-

NBS is added portion-wise at room temperature.

-

The reaction is stirred until completion (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified to yield 2-Amino-5-bromo-4-(trifluoromethyl)-1,3-thiazole.

-

-

Causality: The amino group at C2 makes the C5 position electron-rich and thus susceptible to electrophilic substitution.

Step 3: Sandmeyer-type Reaction for Iodination

The amino group at C2 can be replaced with iodine via a diazotization-iodination sequence.

-

Reactants: 2-Amino-5-bromo-4-(trifluoromethyl)-1,3-thiazole, sodium nitrite, a strong acid (e.g., H₂SO₄), and potassium iodide.

-

Procedure:

-

The brominated thiazole is dissolved in an aqueous acidic solution and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

A solution of potassium iodide is then added to the diazonium salt solution.

-

The mixture is allowed to warm to room temperature and stirred for several hours.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The final product, 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole, is purified by column chromatography.

-

-

Causality: This reaction allows for the substitution of an amino group with a halogen, providing a route to the 2-iodo functionality.

Caption: Proposed synthetic workflow for 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole.

Reactivity and Potential Applications in Drug Discovery

The unique substitution pattern of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

Differential Reactivity of Halogens

The C-I and C-Br bonds on the thiazole ring exhibit different reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Generally, the C-I bond is more reactive than the C-Br bond.[10] This allows for sequential, site-selective functionalization. For instance, a Suzuki coupling could be performed selectively at the 2-position (iodine), followed by a second coupling reaction at the 5-position (bromine). This differential reactivity is a powerful tool for building molecular complexity in a controlled manner.

Influence of the Trifluoromethyl Group

The CF₃ group is a common substituent in modern pharmaceuticals. Its strong electron-withdrawing nature can:

-

Increase metabolic stability: By blocking sites of oxidative metabolism.

-

Enhance binding affinity: Through favorable interactions with protein targets.

-

Improve membrane permeability: By increasing lipophilicity.

Potential Therapeutic Applications

Given the broad spectrum of biological activities associated with thiazole derivatives, this compound could serve as a key intermediate for developing novel therapeutic agents in areas such as:

-

Oncology: Many thiazole-containing compounds exhibit potent anticancer activity.[3]

-

Infectious Diseases: The thiazole nucleus is found in various antimicrobial and antiviral drugs.[5]

-

Inflammatory Diseases: Certain thiazole derivatives have shown anti-inflammatory properties.[11]

The ability to selectively functionalize this molecule at two positions opens up avenues for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Safety and Handling

Based on available data, 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole is associated with the following hazard statements:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data on its properties are currently limited, its structure suggests a rich and versatile reactivity profile. The differential reactivity of the iodine and bromine substituents, coupled with the electronic influence of the trifluoromethyl group, makes it an attractive starting material for the synthesis of novel, complex molecules with potential therapeutic applications. Further research into the synthesis, properties, and reactivity of this compound is warranted to fully unlock its potential.

References

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Halogen Reactivity Series Demonstration. YouTube. Available at: [Link]

-

Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Review of the synthesis and biological activity of thiazoles. ResearchGate. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci. YouTube. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available at: [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available at: [Link]

-

Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. Available at: [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IJRPR. Available at: [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.org. Available at: [Link]

-

4-bromo-5-iodo-2-methyl-1,3-thiazole. PubChemLite. Available at: [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. Available at: [Link]

-

Computational investigations of intermolecular interactions between electron-accepting bromo- and iodo-pentafluorobenzene and electron-donating furan and thiophene. ResearchGate. Available at: [Link]

-

Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. ResearchGate. Available at: [Link]

-

5 Bromo 2 iodobenzene 1 sulfonamide. mzCloud. Available at: [Link]

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. PubChem. Available at: [Link]

-

Thiazole. PubChem. Available at: [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. tandfonline.com [tandfonline.com]

- 4. jetir.org [jetir.org]

- 5. mdpi.com [mdpi.com]

- 6. 1935561-34-4|5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole|BLD Pharm [bldpharm.com]

- 7. 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole | 1935561-34-4 | KCD56134 [biosynth.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

Synthesis of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. Trifluoromethylated and halogenated thiazole scaffolds are privileged structures in modern pharmaceuticals due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Lacking a directly published protocol, this guide outlines a robust and logical three-step synthetic pathway, starting from the commercially available 2-Amino-4-(trifluoromethyl)-1,3-thiazole. Each step is detailed with in-depth procedural instructions, mechanistic insights, and the rationale behind experimental choices, reflecting field-proven expertise. The protocols are designed to be self-validating, providing researchers with a reliable roadmap for the preparation of this valuable chemical entity.

Introduction: The Strategic Value of Functionalized Thiazoles

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding makes it a highly versatile scaffold. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to modulate a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[1] Furthermore, the presence of distinct halogen atoms—bromine and iodine—at specific positions (C5 and C2, respectively) offers orthogonal synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide proposes a strategic synthesis for 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole, designed for efficiency and regiochemical control. The pathway leverages a commercially available starting material and employs classic, reliable transformations of the thiazole core.

Proposed Synthetic Pathway Overview

The synthesis is designed as a three-step sequence, commencing with 2-Amino-4-(trifluoromethyl)-1,3-thiazole. The strategy involves:

-

Selective Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the thiazole ring.

-

Diazotization of the 2-Amino Group: Conversion of the exocyclic amine into a diazonium salt.

-

Iodination via Sandmeyer Reaction: Displacement of the diazonium group with iodine to yield the final product.

This approach ensures precise control over the placement of each halogen, a critical consideration for future derivatization.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols & Mechanistic Discussion

Part 1: Synthesis of the Starting Material (Optional)

While 2-Amino-4-(trifluoromethyl)-1,3-thiazole is commercially available, for completeness, its synthesis via the Hantzsch thiazole reaction is outlined below.[2][3] This foundational reaction involves the condensation of an α-haloketone with a thiourea.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-(trifluoromethyl)-1,3-thiazole

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Bromo-1,1,1-trifluoroacetone | 1.0 | 190.96 | (e.g., 19.1 g, 0.1 mol) |

| Thiourea | 1.1 | 76.12 | (e.g., 8.37 g, 0.11 mol) |

| Ethanol | - | - | 200 mL |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 eq.) in ethanol.

-

To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq.) dropwise at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-Amino-4-(trifluoromethyl)-1,3-thiazole as a crystalline solid.

Causality & Expertise: The Hantzsch synthesis is a robust method for constructing the thiazole core. Using a slight excess of thiourea ensures complete consumption of the valuable α-haloketone. The initial reaction forms an isothiouronium salt intermediate, which then cyclizes and dehydrates to form the aromatic thiazole ring. Neutralization is critical as the primary product is the hydrobromide salt.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Part 2: Regioselective Bromination at the C5-Position

The C5 position of the 2-aminothiazole ring is electron-rich and sterically accessible, making it the preferred site for electrophilic substitution. The powerful activating effect of the C2-amino group directs the incoming electrophile (Br⁺) to this position, overriding the deactivating effect of the C4-trifluoromethyl group. A copper(II) bromide-mediated reaction provides a mild and highly regioselective method.[4]

Protocol 2: Synthesis of 2-Amino-5-bromo-4-(trifluoromethyl)-1,3-thiazole

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Amino-4-(trifluoromethyl)-1,3-thiazole | 1.0 | 168.12 | (e.g., 16.8 g, 0.1 mol) |

| Copper(II) Bromide (CuBr₂) | 1.2 | 223.35 | (e.g., 26.8 g, 0.12 mol) |

| Acetonitrile | - | - | 250 mL |

Procedure:

-

To a stirred suspension of Copper(II) bromide (1.2 eq.) in acetonitrile in a 500 mL flask, add solid 2-Amino-4-(trifluoromethyl)-1,3-thiazole (1.0 eq.) in portions at room temperature.

-

Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into a 1 M aqueous solution of ammonia (500 mL) and stir for 30 minutes to complex the copper salts (a deep blue solution will form).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Causality & Expertise: While reagents like N-Bromosuccinimide (NBS) are common for bromination, CuBr₂ in refluxing acetonitrile provides excellent regioselectivity for the C5 position of 2-aminothiazoles and avoids potential over-bromination.[4] The ammonia wash is a critical workup step to efficiently remove copper salts, which would otherwise complicate purification.

Part 3: Sandmeyer Iodination for the Final Product

The Sandmeyer reaction is a cornerstone transformation for converting an aromatic amino group into a halide via a diazonium salt intermediate.[5] This reaction is highly effective for 2-aminothiazoles and allows for the introduction of iodine, which is difficult to achieve via direct electrophilic iodination on this electron-rich system.[6][7]

Protocol 3:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Amino-5-bromo-4-(trifluoromethyl)-1,3-thiazole | 1.0 | 247.02 | (e.g., 24.7 g, 0.1 mol) |

| Sulfuric Acid (conc.) | ~3.0 | 98.08 | ~16.3 mL |

| Sodium Nitrite (NaNO₂) | 1.2 | 69.00 | (e.g., 8.28 g, 0.12 mol) |

| Potassium Iodide (KI) | 1.5 | 166.00 | (e.g., 24.9 g, 0.15 mol) |

| Water & Ice | - | - | As needed |

Procedure:

-

Diazotization: In a 1 L beaker, carefully add concentrated sulfuric acid (~3 eq.) to 200 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.

-

To the cold acid solution, add 2-Amino-5-bromo-4-(trifluoromethyl)-1,3-thiazole (1.0 eq.) portion-wise, maintaining the temperature below 5 °C. Stir until a fine suspension is formed.

-

Dissolve sodium nitrite (1.2 eq.) in a minimal amount of cold water (~30 mL). Add this solution dropwise to the thiazole suspension over 30-45 minutes. It is critical to maintain the temperature below 5 °C to prevent decomposition of the diazonium salt. Stir for an additional 30 minutes after addition is complete.

-

Iodination: In a separate 1 L flask, dissolve potassium iodide (1.5 eq.) in 100 mL of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed. The addition should be controlled to keep the reaction temperature below 10 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Workup: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears.

-

Extract the mixture with dichloromethane or ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel to yield the final 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole.

Causality & Expertise: The Sandmeyer reaction mechanism involves the formation of an aryl radical after the diazonium salt is reduced (often by I⁻ itself or a copper catalyst, though not strictly required for iodination).[5][8] This radical then reacts with an iodine source. Maintaining a low temperature during diazotization is paramount for success, as diazonium salts are thermally unstable. The use of KI is effective for iodination and does not necessarily require a copper(I) catalyst, which is typically needed for chlorination or bromination.[8] The sodium thiosulfate wash quenches any unreacted I₂, simplifying purification.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 2-Amino-4-(trifluoromethyl)-1,3-thiazole | [frontierspecialtychemicals.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole

Introduction: The Structural Significance of a Complex Heterocycle

In the landscape of modern drug discovery and materials science, halogenated and trifluoromethylated heterocyclic scaffolds are of paramount importance. The title compound, 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole, represents a confluence of key structural motifs: a thiazole core, multiple distinct halogen substituents (Br, I), and a potent electron-withdrawing trifluoromethyl (CF₃) group. Each of these components imparts unique electronic and steric properties that are critical for molecular recognition and reactivity. An unambiguous characterization of such molecules is the bedrock of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole. We will move beyond simple data reporting to explore the underlying principles that govern the spectral appearance of this molecule, offer a field-proven experimental protocol, and discuss how to interpret the resulting data with confidence.

Part 1: ¹H NMR Spectral Analysis — An Exercise in Purity Assessment

A primary and crucial observation of the structure of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole is the complete absence of hydrogen atoms. Consequently, an ideal, pure sample of this compound will produce no signals in a ¹H NMR spectrum.

From an application scientist's perspective, the value of running a ¹H NMR experiment on this compound lies not in characterizing the molecule itself, but in its power as a stringent purity test. The ¹H NMR spectrum serves as a highly sensitive detector for any proton-containing impurities, such as residual solvents from synthesis and purification (e.g., ethyl acetate, hexanes, methanol) or protonated starting materials or byproducts.[1] A clean, flat baseline across the entire spectral width is a strong indicator of high sample purity.

Part 2: ¹³C NMR Spectral Analysis — A Predictive and Interpretive Approach

The ¹³C NMR spectrum is the most information-rich NMR experiment for this molecule, providing direct insight into its carbon framework. The structure contains four unique carbon environments: the three carbons of the thiazole ring (C2, C4, C5) and the carbon of the trifluoromethyl group. Due to the absence of attached protons, all signals from the thiazole ring will be quaternary (singlets) in a standard proton-decoupled ¹³C NMR spectrum. However, the carbons in proximity to the CF₃ group will exhibit coupling to the fluorine atoms.

Theoretical Considerations: Substituent Effects on ¹³C Chemical Shifts

The chemical shift of each carbon is dictated by the electronic effects of its neighboring atoms. Understanding these effects is key to assigning the spectrum.

-

C2 (Iodo-substituted): This carbon is bonded to an iodine atom and the ring nitrogen. The electronegative nitrogen atom exerts a deshielding effect (a downfield shift). Conversely, iodine, being a heavy halogen, induces a significant shielding effect (an upfield shift), often referred to as the "heavy atom effect." The net result is a chemical shift that is substantially upfield compared to other carbons in similar heterocyclic systems.[2]

-

C4 (Trifluoromethyl-substituted): This carbon is attached to the powerfully electron-withdrawing CF₃ group. This group strongly deshields the C4 nucleus, causing its resonance to appear significantly downfield. Furthermore, this carbon will be split into a quartet (q) due to two-bond coupling (²JCF) with the three fluorine atoms.

-

C5 (Bromo-substituted): Bonded to bromine, this carbon experiences a moderate deshielding effect from the electronegativity of the bromine atom. Its chemical shift is expected to be downfield, but less so than C4.[3]

-

CF₃ Carbon: The carbon of the trifluoromethyl group is directly bonded to three fluorine atoms. This results in a strong one-bond coupling (¹JCF), splitting the signal into a prominent quartet. Its chemical shift falls within a well-established range for CF₃ groups.[4][5][6]

Predicted ¹³C NMR Spectral Data

Based on established principles and data from similar halogenated, trifluoromethylated heterocycles, the following table summarizes the predicted ¹³C NMR data for the title compound.[7][8][9] These predictions provide a robust hypothesis for spectral assignment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Predicted Coupling Constant (JCF, Hz) | Rationale for Assignment |

| C2 | 85 - 100 | Singlet | — | Strong shielding ("heavy atom effect") from the directly attached iodine atom dominates. |

| C4 | 145 - 155 | Quartet (q) | 35 - 45 | Strong deshielding from the electron-withdrawing CF₃ group; two-bond coupling to three ¹⁹F nuclei. |

| C5 | 110 - 120 | Singlet | — | Deshielded by the attached bromine atom. |

| -CF₃ | 118 - 125 | Quartet (q) | 270 - 280 | Characteristic shift for a CF₃ group; large one-bond coupling to three ¹⁹F nuclei. |

Part 3: A Self-Validating Experimental Protocol

Achieving high-quality, reproducible NMR data requires a meticulous and validated experimental approach. The following protocol is designed for robustness and integrity.

Experimental Workflow Diagram

Caption: Figure 1. A robust workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Mass: For a ¹³C NMR spectrum of a molecule with only quaternary carbons, a higher concentration is necessary to obtain a good signal-to-noise ratio in a reasonable time. Weigh approximately 50-100 mg of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole.[10]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[11][12] If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[13] Use approximately 0.6-0.7 mL of solvent.[10][14]

-

Dissolution and Transfer: Dissolve the sample in a small, clean vial first. This ensures complete dissolution before transfer.[10] To ensure the highest spectral quality by minimizing magnetic field distortions, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.[10][14]

-

-

Instrumental Setup and Data Acquisition:

-

Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 400 MHz.

-

Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[14]

-

Acquisition Parameters (¹³C{¹H} Experiment):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): Quaternary carbons have long relaxation times. A delay of at least 2-5 seconds is crucial for their reliable detection.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Number of Scans (ns): A large number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio. The experiment may take several hours.

-

-

-

Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 77.16 ppm.[15]

-

Part 4: Advanced Spectroscopic Considerations

The Complementary Power of ¹⁹F NMR

Given the presence of a trifluoromethyl group, ¹⁹F NMR is an exceptionally powerful and highly sensitive complementary technique.[16][17] A proton-decoupled ¹⁹F NMR spectrum of this molecule would show a single, sharp singlet. The chemical shift of this signal is highly sensitive to the local electronic environment and can be a valuable identifier for the molecule.[4][5][6][18] This experiment is much faster than ¹³C NMR due to the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus.

Structural Correlation Diagram

Caption: Figure 2. Key NMR correlations for structural confirmation.

Conclusion

The NMR characterization of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole is a study in deductive chemical reasoning. While devoid of proton signals, its ¹³C NMR spectrum provides a rich tapestry of information. The distinct chemical shifts of the four unique carbons, governed by the powerful and competing electronic effects of the iodo, bromo, and trifluoromethyl substituents, allow for complete and unambiguous assignment. The characteristic quartet splitting patterns arising from carbon-fluorine coupling serve as definitive structural markers. By employing the robust experimental protocol detailed herein, researchers and drug development professionals can generate high-fidelity data, ensuring the structural integrity of this valuable chemical entity and enabling the confident advancement of their scientific objectives.

References

- Dalvit, C., & Vulpetti, A. (2011). The two-sided role of fluorine in fragment-based drug design: 19F and 1H-19F NMR spectroscopy for fragment screening and chemical shift-based estimation of the ligand binding enthalpy. Journal of the American Chemical Society.

- Forseth, R. R., & Anderson, K. W. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

- Supporting Information for various syntheses often contain raw NMR data for complex fluorin

- Pawełczyk, A., et al. (2019). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules.

- Dalvit, C., et al. (2022).

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University Website. Available at: [Link]

-

Western University, JB Stothers NMR Facility. NMR Sample Preparation. Western University Website. Available at: [Link]

- Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.

- The Royal Society of Chemistry.

-

NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org Website. Available at: [Link]

-

Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. Available at: [Link]

- Kwiecień, H., et al. (2021). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Molecules.

- Elguero, J., et al. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Magnetic Resonance in Chemistry.

-

ACD/Labs. NMR Prediction. ACD/Labs Website. Available at: [Link]

-

Wishart DS. CASPRE - 13C NMR Predictor. CASPRE Website. Available at: [Link]

-

Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California. Available at: [Link]

- Witanowski, M., et al. (1981). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Journal of Magnetic Resonance.

-

Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Available at: [Link]

- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

University of Wisconsin-Madison, Chemistry Department. Notes on NMR Solvents. University of Wisconsin-Madison Website. Available at: [Link]

-

NMRDB.org. Predict all NMR spectra. NMRDB.org Website. Available at: [Link]

-

SpectraBase. 13C NMR of 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde. SpectraBase Website. Available at: [Link]

-

Majidzade, V. A., et al. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Available at: [Link]

- Caspi, E., et al. (1964). The Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. The Journal of Organic Chemistry.

-

PubChem. 4-bromo-5-iodo-2-methyl-1,3-thiazole. PubChem Website. Available at: [Link]

-

SpectraBase. 13C NMR of 4-{{{5-[(cyclopropylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio}methyl}-2-phenyl-5-thiazolecarboxylic acid, ethyl ester. SpectraBase Website. Available at: [Link]

-

Cheminfo.org. Predict 13C NMR spectra. Cheminfo.org Website. Available at: [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. researchgate.net [researchgate.net]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Visualizer loader [nmrdb.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Visualizer loader [nmrdb.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR 溶剂 [sigmaaldrich.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of Trifluoromethylthiazole Derivatives

Foreword: The Trifluoromethylthiazole Scaffold in Modern Research

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Among the myriad of fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. When appended to a thiazole ring—a privileged heterocycle in medicinal chemistry—the resulting trifluoromethylthiazole core offers a unique combination of chemical stability and biological activity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool for characterizing these important derivatives. We move beyond rudimentary data reporting to explore the causality behind spectroscopic observations, enabling a deeper understanding of molecular structure and behavior. The principles and protocols herein are designed to be self-validating, ensuring robust and reliable experimental outcomes.

The Unique Power of ¹⁹F NMR for CF₃ Group Analysis

The fluorine-19 nucleus is an ideal probe for NMR spectroscopy for several compelling reasons.[1] With 100% natural abundance and a high gyromagnetic ratio (second only to ¹H), the ¹⁹F nucleus is inherently sensitive, allowing for rapid data acquisition even with dilute samples.[2] Unlike ¹H NMR, where spectral overlap is a common challenge in complex molecules, ¹⁹F NMR boasts an exceptionally wide chemical shift range of over 800 ppm.[3] This vast spectral window ensures that signals from different fluorine environments are typically well-resolved, simplifying analysis.[4]

For the trifluoromethyl (CF₃) group specifically, two additional factors enhance its utility as an NMR probe:

-

Signal Amplification: The three magnetically equivalent fluorine nuclei contribute to a single, intensified resonance, boosting the signal-to-noise ratio.[5]

-

Reduced Anisotropy: The rapid rotation of the CF₃ group around its C-C bond axis effectively averages out the chemical shift anisotropy (CSA), a major cause of line broadening at high magnetic fields.[5][6] This results in characteristically sharp signals, which are ideal for detecting subtle changes in the local environment.

These intrinsic properties make ¹⁹F NMR an exquisitely sensitive tool for structural elucidation, quantitative analysis, and studying molecular interactions.[7][8]

Table 1: Comparison of Key NMR Nuclei

| Property | ¹⁹F | ¹H | ¹³C |

| Natural Abundance (%) | 100 | 99.98 | 1.1 |

| Spin (I) | 1/2 | 1/2 | 1/2 |

| Relative Sensitivity | 0.83 | 1.00 | 0.016 |

| Typical Chemical Shift Range (ppm) | ~400 | ~14 | ~220 |

Decoding the Spectrum: Core ¹⁹F NMR Parameters for CF₃-Thiazoles

The ¹⁹F NMR spectrum of a trifluoromethylthiazole derivative is defined by three primary parameters: chemical shift (δ), spin-spin coupling constants (J), and relaxation times (T₁ and T₂). Understanding how the thiazole ring and its substituents influence these parameters is key to a comprehensive analysis.

Chemical Shift (δ): A Sensor for the Electronic Environment

The chemical shift of the CF₃ group is profoundly influenced by the electronic environment of the thiazole ring. The position of the CF₃ group (C2, C4, or C5) and the nature of other substituents (electron-donating or electron-withdrawing) create distinct magnetic shielding environments, leading to predictable shifts.

-

Positional Isomerism: The electron density at each position of the thiazole ring is different, meaning a CF₃ group at C2 will have a different chemical shift than one at C4 or C5.

-

Substituent Effects: Electron-withdrawing groups on the thiazole ring tend to deshield the CF₃ group, shifting its resonance to a lower field (less negative ppm values), while electron-donating groups cause an upfield shift.[9] This sensitivity allows ¹⁹F NMR to confirm regiochemistry and probe the electronic nature of the molecule.

For example, published data on analogous 4-(trifluoromethyl)-1H-1,2,3-triazoles show the CF₃ signal consistently appearing around -61 ppm in CDCl₃.[10] While the specific values for thiazoles will differ, this provides a reasonable starting point for spectral analysis.

Caption: Positional isomers of trifluoromethylthiazole.

Coupling Constants (J): Mapping Connectivity

Spin-spin coupling arises from the interaction of nuclear spins through intervening chemical bonds. In ¹⁹F NMR, coupling between fluorine and other nuclei (¹H, ¹³C, or other ¹⁹F nuclei) provides invaluable structural information.[11]

-

nJ_FH (Fluorine-Proton Coupling): Coupling between the CF₃ group and protons on the thiazole ring or adjacent substituents is commonly observed. These are typically "long-range" couplings (e.g., ⁴J or ⁵J) and are often small (1-5 Hz).[12] Observing these couplings can confirm the proximity of the CF₃ group to specific protons.

-

nJ_FC (Fluorine-Carbon Coupling): The one-bond coupling (¹J_FC) between the fluorine and the trifluoromethyl carbon is large but not typically observed in a standard 1D ¹⁹F spectrum. However, longer-range couplings to the thiazole ring carbons (²J_FC, ³J_FC) can be measured using 2D NMR techniques and are highly useful for unambiguous assignment.

-

Proton Decoupling: To simplify spectra and improve signal-to-noise, ¹⁹F spectra are often acquired with broadband proton decoupling. This collapses the multiplets caused by J_FH coupling into a single sharp peak, which is particularly useful for quantitative measurements and binding studies.[13]

Relaxation Times (T₁ and T₂): Probing Dynamics and Interactions

Relaxation refers to the process by which nuclear spins return to their equilibrium state after being excited by an RF pulse. The longitudinal (T₁) and transverse (T₂) relaxation times are sensitive to molecular size, shape, and dynamics.[14]

-

T₁ (Spin-Lattice Relaxation): Governs the recovery of magnetization along the main magnetic field axis. For accurate quantification, the relaxation delay (D1) in the NMR experiment should be set to at least 5 times the longest T₁ of interest to ensure complete relaxation between scans.[13]

-

T₂ (Spin-Spin Relaxation): Describes the decay of transverse magnetization and determines the signal's line width. When a trifluoromethylthiazole derivative binds to a large macromolecule like a protein, its effective molecular weight increases dramatically. This leads to a much shorter T₂ and significant line broadening, a key indicator of a binding event in fragment-based screening.[15]

Applications in Drug Discovery and Development

The unique characteristics of the CF₃ NMR signal make it a powerful tool in the pharmaceutical industry.

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a premier technique for FBDD, a process that screens small, low-molecular-weight compounds ("fragments") for weak binding to a biological target.[16] Because biological systems are devoid of fluorine, the ¹⁹F NMR spectrum provides a clean background against which to observe binding.[6]

-

Ligand-Observed NMR: A library of fluorinated fragments is screened against the target protein.[3] Upon binding, the fragment's ¹⁹F signal may shift, broaden, or decrease in intensity, indicating an interaction.[15][16] This method is highly sensitive and efficient, allowing for the screening of compound mixtures.[15]

-

Protein-Observed NMR: The target protein itself is labeled with a fluorine-containing amino acid or tag.[1] The addition of a binding ligand, even a non-fluorinated one, can induce a conformational change in the protein, which alters the environment of the ¹⁹F probe and causes a change in its chemical shift.[17][18]

Quantitative NMR (qNMR) for Purity and Assay

Quantitative ¹⁹F NMR (qNMR) is a rapid and highly accurate method for determining the concentration or purity of a fluorinated compound without requiring an identical reference standard.

The process involves adding a known amount of a fluorinated internal standard to a precisely weighed sample of the analyte.[19] The purity of the analyte can then be calculated by comparing the integrated area of its ¹⁹F signal to that of the standard. The wide chemical shift range and sharp signals of ¹⁹F NMR minimize the risk of signal overlap, leading to high accuracy.[4][20]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining high-quality, reproducible data. The following workflow and protocols provide a robust framework for the ¹⁹F NMR analysis of trifluoromethylthiazole derivatives.

Caption: General workflow for ¹⁹F NMR analysis.

Protocol 1: Standard 1D ¹⁹F{¹H} NMR for Structural Characterization

Objective: To obtain a high-resolution, proton-decoupled ¹⁹F spectrum for structural verification.

-

Sample Preparation: Dissolve ~5-10 mg of the trifluoromethylthiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup:

-

Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

Tune and match the NMR probe for the ¹⁹F frequency (~470 MHz on a 500 MHz instrument).

-

-

Parameter Optimization:

-

Spectral Width (SW): Set a wide spectral width (e.g., -200 to 0 ppm) to ensure the CF₃ signal is captured. A typical range for CF₃ groups is +40 to +80 ppm relative to CFCl₃, but this can vary significantly.[21]

-

Transmitter Frequency Offset (O1): Center the transmitter frequency on the expected region of the CF₃ signal (e.g., -60 to -80 ppm).

-

Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.

-

Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration.

-

Decoupling: Enable broadband proton decoupling (e.g., WALTZ-16) during acquisition.

-

-

Data Processing:

-

Apply an exponential multiplication function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by phase and baseline correction.

-

Reference the spectrum. While CFCl₃ (0 ppm) is the standard, secondary references like trifluoroacetic acid (TFA) at ~-75.0 ppm are often used for convenience.[4]

-

Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment

Objective: To determine the purity of a trifluoromethylthiazole derivative using an internal standard.

-

Sample Preparation (Crucial Step):

-

Accurately weigh ~20 mg of the trifluoromethylthiazole analyte into a vial. Record the weight precisely.

-

Accurately weigh ~10 mg of a suitable internal standard (e.g., 4,4´-difluorobenzophenone) and add it to the same vial. The standard should have a single ¹⁹F signal well-resolved from the analyte's signal.

-

Dissolve the mixture in a known volume of deuterated solvent. Ensure complete dissolution.

-

-

Instrument Setup: Follow the setup steps from Protocol 1.

-

Parameter Optimization (Causality is Key):

-

Pulse Angle: Use a 90° pulse to ensure maximum signal excitation for all nuclei.

-

Relaxation Delay (D1): This is the most critical parameter for accuracy. Set D1 to at least 5 times the longest T₁ value of both the analyte and the standard. If T₁ is unknown, a conservative delay of 30 seconds is recommended.[22] This ensures full relaxation and makes the integrated signal directly proportional to the number of nuclei.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 64 or more) to achieve a high signal-to-noise ratio (>250:1) for accurate integration.

-

Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can perturb signal intensities and compromise accuracy.[13]

-

-

Data Processing and Calculation:

-

Process the spectrum as in Protocol 1, paying careful attention to achieve a flat baseline across all signals.

-

Carefully integrate the signals for the analyte (Int_A) and the internal standard (Int_S).

-

Calculate the purity using the following formula:

Purity (%) = (Int_A / Int_S) * (N_S / N_A) * (MW_A / MW_S) * (m_S / m_A) * P_S

Where:

-

N = Number of fluorine atoms per molecule (e.g., 3 for a CF₃ group)

-

MW = Molecular Weight

-

m = Mass

-

P_S = Purity of the internal standard

-

Subscripts A and S refer to the Analyte and Standard, respectively.

-

References

- Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides.

- Fluorinated Azides for ¹⁹F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals.

- Using (19)F NMR to probe biological interactions of proteins and peptides. Semantics Scholar.

- The precious Fluorine on the Ring: Fluorine NMR for biological systems.

- Quantitative NMR spectroscopy on fluorine- containing drugs - a compar

- Clickable ¹⁹F NMR Probes. CF Plus Chemicals.

- Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins.

- Quantitative ¹⁹F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture.

- ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.

- 19Flourine NMR. nmr-analysis.com.

- A beginner's guide to ¹⁹F NMR and its role in drug screening. Canadian Science Publishing.

- Principles and Topical Applications of ¹⁹F NMR Spectrometry.

- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.

- Applications of ¹⁹F multidimensional NMR.

- New Frontiers and Developing Applications in ¹⁹F NMR.

- Site-specific ¹⁹F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid.

- ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery.

- Application Notes and Protocols for ¹⁹F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline. Benchchem.

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

- ¹⁹F NMR as a tool in chemical biology.

- Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery.

- ¹⁹F Coupling Constants Table. Alfa Chemistry.

- ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI.

- Fast ¹⁹F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds.

- New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- ¹⁹F Chemical Shifts and Coupling Constants. UC Santa Barbara.

- TI-CL3-O-CH2-CF3-(THF)(2) - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase.

- Copper-Catalyzed Synthesis of 4-CF₃-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction.

- Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

Sources

- 1. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dovepress.com [dovepress.com]

- 10. Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. 19F [nmr.chem.ucsb.edu]

- 22. chemrxiv.org [chemrxiv.org]

Commercial availability of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole

An In-Depth Technical Guide to 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole . We will delve into its chemical properties, commercial availability, synthetic utility, and strategic applications in modern drug discovery, providing field-proven insights into its role as a versatile building block.

Introduction: A Trifecta of Reactivity in a Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs, including Vitamin B1 (Thiamine).[1][2] The subject of this guide, 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole, represents a highly functionalized and strategically valuable iteration of this core.

Its utility stems from the unique arrangement of three key functional groups:

-

An Iodine at the 2-position: The most labile of the halogens, it is primed for selective reaction, typically via metal-catalyzed cross-coupling, allowing for the initial introduction of diverse molecular fragments.

-

A Bromine at the 5-position: More stable than the iodo group, this site provides a secondary, orthogonal handle for subsequent functionalization, enabling sequential and controlled diversification.

-

A Trifluoromethyl (CF3) Group at the 4-position: This electron-withdrawing group significantly influences the electronic properties of the thiazole ring. In drug development, the CF3 moiety is prized for its ability to enhance metabolic stability, improve binding affinity, and increase cell membrane permeability.

This guide will provide the foundational knowledge required to effectively source and strategically deploy this potent building block in research and development programs.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole | [3][4] |

| CAS Number | 1935561-34-4 | [3][5] |

| Molecular Formula | C₄BrF₃INS | |

| Molecular Weight | 357.92 g/mol | |

| Canonical SMILES | C1(=C(SC(=N1)I)Br)C(F)(F)F |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="0.75,0.433!"]; S3 [label="S", pos="0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="-0.75,-0.433!"]; N1_C5 [label="", shape=none, pos="-0.75,0.433!"]; // for double bond

// Define nodes for substituents I_sub [label="I", pos="1.5,0.866!", fontcolor="#202124"]; Br_sub [label="Br", pos="-1.5,-0.866!", fontcolor="#202124"]; CF3_sub [label="CF₃", pos="0,-1.732!", fontcolor="#202124"];

// Draw bonds edge [len=1.0]; C2 -- N1; N1 -- C5; C5 -- C4; C4 -- S3; S3 -- C2;

// Double bonds edge [style=double]; N1_C5 -- C5; C4 -- C2 [style=invis]; // to help layout

// Substituent bonds edge [style=solid]; C2 -- I_sub; C5 -- Br_sub; C4 -- CF3_sub; }

Caption: 2D Structure of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole.

Commercial Availability and Procurement

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole is available as a research chemical from several specialized suppliers. It is typically synthesized for catalog sales and is not a large-scale commodity chemical.

Causality Behind Procurement Choices: For early-stage discovery, sourcing from a supplier with small quantities (1-5 g) in stock is optimal for initial screening and methodology development. For later-stage hit-to-lead and lead optimization phases, where larger quantities are needed for parallel synthesis, it is crucial to engage with suppliers who can provide bulk quotes or perform custom synthesis to ensure a consistent supply chain.

Representative Commercial Suppliers

| Supplier | Purity | Available Quantities | Reference |

| BLDpharm | >95% (Typically) | Online orders | [4] |

| J&W Pharmlab | Custom/Bulk Inquiry | 1g, 5g, 25g, 100g, Bulk | [3][6] |

| ChemicalBook | ≥96% | 1g, 5g, 25g, 100g, 250g | [3][5] |

| Biosynth | Not specified | Quotation Request |

Note: Availability and purity may vary. Always request a certificate of analysis (CoA) from the supplier before purchase.

Synthetic Utility and Reaction Protocols

The primary value of this molecule lies in its capacity for selective, sequential cross-coupling reactions. The Carbon-Iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cycles than the Carbon-Bromine bond. This differential reactivity is the cornerstone of its synthetic strategy.

Caption: Orthogonal synthetic workflow for sequential functionalization.

Representative Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol is a representative, self-validating system for the selective functionalization of the C2-iodo position. The choice of a mild palladium catalyst and base at a controlled temperature is critical to prevent competing reactions at the C5-bromo position.

Objective: To couple an aryl boronic acid selectively at the 2-position of the thiazole ring.

Materials:

-

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole (1.0 eq)

-

Aryl boronic acid (1.1 - 1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the thiazole starting material, aryl boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The use of water is often essential for the transmetalation step in the catalytic cycle.

-

Reaction: Place the flask in a pre-heated oil bath at 80-90 °C. The temperature is kept below 100 °C to favor the more reactive C-I bond cleavage over the C-Br bond.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-aryl-5-bromo-4-(trifluoromethyl)-1,3-thiazole.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated thiazoles are a promising class of compounds in the pursuit of novel therapeutic agents.[7] Their derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Strategic Value:

-

Fragment-Based Drug Discovery (FBDD): The core molecule can serve as a "fragment" for screening against biological targets. Upon hit identification, the bromine and iodine handles allow for rapid and systematic "fragment growing" or "linking" to explore the surrounding binding pocket and improve potency.

-

Structure-Activity Relationship (SAR) Studies: The orthogonal reactivity enables the generation of focused compound libraries. By keeping one position constant (e.g., the C2-substituent) while varying the other (the C5-substituent), chemists can systematically probe the SAR of a target.

-